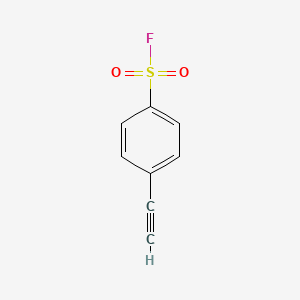

4-Ethynylbenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Sulfonyl fluorides, including 4-Ethynylbenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

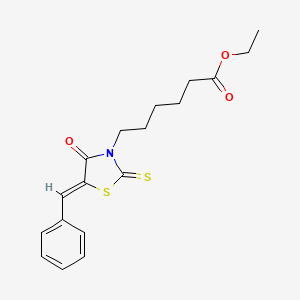

Molecular Structure Analysis

The molecular structure of 4-Ethynylbenzene-1-sulfonyl fluoride consists of an ethynyl group (C≡CH) attached to the 4-position of a benzene ring, which is further substituted at the 1-position with a sulfonyl fluoride (SO2F) group.

Chemical Reactions Analysis

Fluorinated surfactants, including 4-Ethynylbenzene-1-sulfonyl fluoride, have unique properties derived from the substitution of at least one hydrogen atom along the carbon backbone with fluorine . These properties make them largely irreplaceable in many applications .

Physical And Chemical Properties Analysis

4-Ethynylbenzene-1-sulfonyl fluoride is a powder at room temperature . Its molecular weight is 184.18.

Scientific Research Applications

- EBSF can serve as a precursor for synthesizing fluorescent molecules. Researchers have modified its structure to create fluorophores with unique emission properties. These fluorophores find applications in bioimaging, cell tracking, and fluorescence microscopy .

- Optogenetics involves controlling cellular activity using light-sensitive proteins. EBSF derivatives can be incorporated into optogenetic tools, allowing precise manipulation of neural circuits. These compounds enable researchers to study brain function, behavior, and disease mechanisms .

- EBSF reacts selectively with cysteine residues in proteins, forming covalent bonds. This property makes it useful for labeling and capturing proteins in complex mixtures. Researchers employ EBSF-based probes to study protein-protein interactions, post-translational modifications, and enzyme activity .

- EBSF contains an alkyne group, making it suitable for click chemistry reactions. Researchers use it to functionalize biomolecules (such as peptides, antibodies, or nucleic acids) by coupling them to other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

- EBSF can be immobilized on surfaces, creating functionalized substrates. These modified surfaces find applications in biosensors, drug delivery systems, and biochips. EBSF-functionalized materials enhance selectivity and sensitivity in detecting analytes .

- EBSF serves as a versatile building block for synthesizing diverse compounds. Medicinal chemists use it to create drug candidates, especially in the design of enzyme inhibitors or protease-targeting agents. Its unique reactivity allows for the development of novel therapeutic molecules .

Fluorophores and Imaging Agents

Optogenetics

Chemical Biology and Proteomics

Bioconjugation and Click Chemistry

Materials Science and Surface Modification

Organic Synthesis and Medicinal Chemistry

Mechanism of Action

Target of Action

Based on its structure, it is likely to interact with proteins or enzymes that have affinity for sulfonyl fluoride groups .

Mode of Action

Sulfonyl fluoride groups are known to form covalent bonds with certain amino acid residues in proteins, potentially altering their function .

Biochemical Pathways

The compound’s potential to modify proteins suggests it could influence a variety of biochemical processes .

Pharmacokinetics

Its molecular weight (18419 g/mol) suggests it could be absorbed and distributed in the body .

Result of Action

Its potential to modify proteins suggests it could have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

There are ongoing research efforts to advance the practical applications of photo- and electro-reactions for sulfonyl fluoride synthesis . These strategies could potentially lead to more efficient and environmentally friendly methods for the synthesis of compounds like 4-Ethynylbenzene-1-sulfonyl fluoride .

properties

IUPAC Name |

4-ethynylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGGBIBRCKVFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylbenzene-1-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2445357.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2445362.png)

![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)

![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)

![4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2445372.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)